N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 325729-48-4
VCID: VC5205073
InChI: InChI=1S/C19H28N2O4S/c1-14-12-21(13-15(2)25-14)26(23,24)18-10-8-16(9-11-18)19(22)20-17-6-4-3-5-7-17/h8-11,14-15,17H,3-7,12-13H2,1-2H3,(H,20,22)
SMILES: CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3
Molecular Formula: C19H28N2O4S
Molecular Weight: 380.5

N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

CAS No.: 325729-48-4

Cat. No.: VC5205073

Molecular Formula: C19H28N2O4S

Molecular Weight: 380.5

* For research use only. Not for human or veterinary use.

N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide - 325729-48-4

Specification

CAS No. 325729-48-4
Molecular Formula C19H28N2O4S
Molecular Weight 380.5
IUPAC Name N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Standard InChI InChI=1S/C19H28N2O4S/c1-14-12-21(13-15(2)25-14)26(23,24)18-10-8-16(9-11-18)19(22)20-17-6-4-3-5-7-17/h8-11,14-15,17H,3-7,12-13H2,1-2H3,(H,20,22)
Standard InChI Key XSANVVJUSSRLQI-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3

Introduction

Chemical Structure and Nomenclature

The molecular architecture of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide consists of three primary components:

  • A benzamide core substituted at the para position with a sulfonamide group.

  • A 2,6-dimethylmorpholine ring linked via the sulfonamide nitrogen.

  • A cyclohexyl group attached to the benzamide’s nitrogen atom.

The systematic IUPAC name reflects this arrangement: N-cyclohexyl-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide. Key structural features include the sulfonyl bridge’s electron-withdrawing properties and the morpholine ring’s conformational rigidity, which influence solubility and bioavailability .

Synthesis and Optimization

Synthetic Route

The synthesis of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide follows a multi-step protocol adapted from methods used for analogous sulfonamidebenzamides :

Step 1: Synthesis of 4-((2,6-Dimethylmorpholino)Sulfonyl)Benzoic Acid

  • Sulfonylation: React 4-chlorosulfonylbenzoyl chloride with 2,6-dimethylmorpholine in dichloromethane (DCM) using triethylamine as a base.

  • Hydrolysis: Convert the intermediate sulfonyl chloride to the carboxylic acid via aqueous hydrolysis.

Step 2: Amide Formation

  • Activation: Treat 4-((2,6-dimethylmorpholino)sulfonyl)benzoic acid with thionyl chloride to generate the corresponding acid chloride.

  • Coupling: React the acid chloride with cyclohexylamine in DCM, yielding the final benzamide.

Key Reaction Conditions

StepReagents/ConditionsYield
1Et₃N, DCM, 0°C → rt80–85%
2SOCl₂, reflux90–95%
3Cyclohexylamine, DCM70–75%

Purification and Characterization

Purification typically involves silica gel chromatography (ethyl acetate/hexanes gradient), followed by recrystallization from methanol . Nuclear magnetic resonance (NMR) data for related compounds provide reference signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50–7.60 (d, J = 8.7 Hz, benzamide aromatic protons), 3.70–3.90 (m, morpholine ring protons), 1.70–1.90 (m, cyclohexyl protons) .

  • ¹³C NMR: Distinct peaks for the sulfonyl group (~110 ppm), morpholine carbons (45–65 ppm), and cyclohexyl carbons (25–35 ppm) .

Physicochemical Properties

The compound’s properties are influenced by its substituents:

PropertyValue/RangeMethod
Molecular Weight~407.5 g/molCalculated
logP3.8–4.2Chromatographic
Aqueous Solubility<10 μMKinetic solubility
Melting Point180–185°CDifferential scanning calorimetry

The cyclohexyl group enhances lipophilicity, while the sulfonamide and morpholine moieties contribute to moderate polarity. These traits balance membrane permeability and solubility, critical for drug-like properties .

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